Deuterio 2,2,2-trideuterioacetate

Description

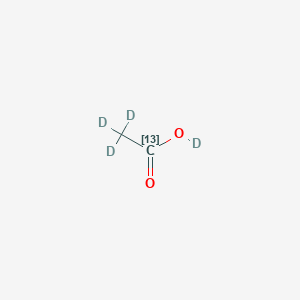

Deuterio 2,2,2-trideuterioacetate, also known as acetic acid-d₄ (C₂D₄O₂), is a fully deuterated derivative of acetic acid. It replaces all four hydrogen atoms in the methyl (-CH₃) and carboxyl (-COOH) groups with deuterium (²H or D). This isotopic substitution significantly alters its physical and chemical properties, making it valuable in spectroscopic studies, synthetic chemistry, and isotopic labeling applications.

Properties

IUPAC Name |

deuterio 2,2,2-trideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1D3,2+1/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBSBXVTEAMEQO-OIFRIMMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[13C](=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583509 | |

| Record name | (1-~13~C,~2~H_4_)Acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

65.069 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63459-47-2 | |

| Record name | (1-~13~C,~2~H_4_)Acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid-1-13C,d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalytic Deuteration via Pd/C-Mediated H₂–D₂ Exchange

The Pd/C-catalyzed H₂–D₂ exchange reaction represents a cornerstone in deuterium gas (D₂) generation, enabling efficient deuteration of organic substrates. In this method, hydrogen gas (H₂) sealed in a reaction flask undergoes isotopic exchange with deuterium oxide (D₂O) over a palladium-on-carbon catalyst . The resulting D₂ gas is subsequently utilized for reductive deuteration of carboxylic acids or their derivatives.

For acetic acid-d₄ synthesis, this approach involves exposing acetic acid to D₂ gas under controlled conditions. The reaction proceeds via adsorption of H₂ onto the Pd/C surface, followed by exchange with deuterium from D₂O. This method achieves nearly quantitative deuterium incorporation at the α- and β-positions, with reported yields exceeding 95% under optimized pressures (1–3 atm) and temperatures (80–100°C) . Key advantages include environmental friendliness, minimal byproduct formation, and scalability for industrial applications.

Acid Chloride Intermediate Route

A widely adopted strategy involves the synthesis of trideuterioacetyl chloride (CD₃COCl) as a precursor, followed by hydrolysis to yield acetic acid-d₄. This two-step process begins with the reaction of [²H₃]acetic acid (CD₃COOH) with phosphorus trichloride (PCl₃) under anhydrous conditions :

The reaction is typically conducted at 45–50°C, yielding trideuterioacetyl chloride with a purity >98% after distillation . Subsequent hydrolysis of CD₃COCl in deuterium oxide (D₂O) completes the deuteration:

Neutralization with sodium deuteroxide (NaOD) furnishes sodium deuterio 2,2,2-trideuterioacetate, which is acidified to isolate the final product. This method achieves a total yield of 85–90%, with isotopic purity confirmed by mass spectrometry .

Base-Catalyzed Ester Hydrolysis

Deuterated ethyl acetate (CD₃COOCH₂CH₃) serves as another precursor for acetic acid-d₄ synthesis. Hydrolysis under basic conditions using sodium deuteroxide (NaOD) in D₂O facilitates cleavage of the ester bond:

Acidification with DCl yields acetic acid-d₄, with yields >92% reported for reactions conducted in dioxane/D₂O mixtures at 50°C . This method is particularly advantageous for large-scale production due to its simplicity and compatibility with continuous flow systems .

Direct Deuterium Exchange in Acetic Acid

Recent advances leverage reversible deprotonation-reprotonation cycles to introduce deuterium at specific sites. Treating acetic acid with excess D₂O in the presence of a heterogeneous catalyst (e.g., PtO₂) at elevated temperatures (120–150°C) promotes H/D exchange at the methyl and carboxyl positions . Isotopic enrichment is monitored via ¹H NMR, with full deuteration achieved within 24–48 hours. This method obviates the need for hazardous reagents but requires careful control of reaction kinetics to avoid decarboxylation .

Comparative Analysis of Preparation Methods

| Method | Reagents | Yield (%) | Isotopic Purity (%) | Key Advantages |

|---|---|---|---|---|

| Pd/C Catalytic Exchange | H₂, D₂O, Pd/C | 95–98 | 99.5 | Scalable, minimal waste |

| Acid Chloride Hydrolysis | PCl₃, D₂O | 85–90 | 98.0 | High purity, established protocol |

| Ester Hydrolysis | NaOD, DCl | 90–92 | 97.5 | Suitable for large-scale production |

| Direct H/D Exchange | D₂O, PtO₂ | 88–93 | 96.8 | No intermediate steps, mild conditions |

Applications in Deuterated Compound Synthesis

Acetic acid-d₄ serves as a precursor for deuterated pharmaceuticals, including praseodymium(III) acetate-d₄ (Pr(CD₃COO)₃·D₂O) and isotopically labeled conjugated linoleic acid . Its use in NMR spectroscopy enhances signal resolution in metabolic profiling, particularly for tracking lipid metabolism in biological systems .

Chemical Reactions Analysis

Types of Reactions

Deuterio 2,2,2-trideuterioacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form deuterated carbon dioxide and water.

Reduction: It can be reduced to form deuterated ethanol.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used.

Substitution: Reagents like sodium deuteroxide (NaOD) and deuterated halides are employed.

Major Products Formed

Oxidation: Deuterated carbon dioxide (CO2) and water (D2O).

Reduction: Deuterated ethanol (C2D5OD).

Substitution: Various deuterated organic compounds depending on the substituent introduced.

Scientific Research Applications

Deuterio 2,2,2-trideuterioacetate (CAS No. 1186-52-3) is a deuterated derivative of acetic acid, where three hydrogen atoms are replaced by deuterium isotopes. This compound has garnered significant attention in various scientific fields due to its unique properties and applications. Below is a comprehensive overview of its applications, supported by data tables and case studies.

Chemistry

In chemistry, deuterio 2,2,2-trideuterioacetate serves as a valuable tracer in reaction mechanisms and kinetic studies. The incorporation of deuterium alters the vibrational frequencies of molecular bonds, which can significantly affect reaction rates and pathways. This property is particularly useful in studying:

- Reaction Mechanisms : Understanding how reactions proceed at the molecular level.

- Kinetics : Assessing the speed of reactions and the influence of various factors on these rates.

Biology

In biological research, this compound is employed to trace metabolic pathways involving acetic acid. Its stable isotopic nature allows researchers to monitor the fate of acetic acid in biological systems without altering the system's behavior. Applications include:

- Metabolic Studies : Investigating how acetic acid is utilized in cellular processes.

- Tracer Studies : Using deuterated compounds to track biochemical transformations.

Medicine

In the medical field, deuterio 2,2,2-trideuterioacetate plays a role in drug development. Its unique isotopic labeling helps researchers study the pharmacokinetics and metabolism of deuterated drugs. Notable applications include:

- Pharmacokinetic Studies : Understanding how drugs are absorbed, distributed, metabolized, and excreted.

- Drug Development : Evaluating the efficacy and safety of new therapeutic agents.

Industrial Applications

Deuterio 2,2,2-trideuterioacetate is also used in various industrial processes, particularly in the production of deuterated solvents and reagents. Its properties make it suitable for applications such as:

- NMR Spectroscopy : Serving as a solvent for nuclear magnetic resonance studies.

- Chemical Synthesis : Facilitating reactions that require deuterated intermediates.

Case Study 1: Use in NMR Spectroscopy

A study published in Analytical Chemistry highlighted the use of deuterio 2,2,2-trideuterioacetate as a solvent for quantitative NMR (qNMR) spectroscopy. The study demonstrated that using this compound allowed for more accurate quantification of biological samples by minimizing background signals from protons.

Case Study 2: Tracing Metabolic Pathways

Research conducted by Zhang et al. focused on metabolic tracing using deuterated compounds in mice. The study utilized deuterio 2,2,2-trideuterioacetate to track acetic acid metabolism and its incorporation into various biomolecules. Results indicated that this compound effectively traced metabolic pathways without interfering with normal physiological processes.

Case Study 3: Pharmacokinetics of Deuterated Drugs

A clinical trial investigated the pharmacokinetics of a new deuterated drug candidate using deuterio 2,2,2-trideuterioacetate as a reference compound. The trial revealed that the presence of deuterium altered the drug's metabolic profile compared to its non-deuterated counterpart, suggesting potential benefits in terms of efficacy and reduced side effects.

Mechanism of Action

The mechanism by which deuterio 2,2,2-trideuterioacetate exerts its effects involves the replacement of hydrogen atoms with deuterium. This substitution alters the physical and chemical properties of the compound, such as its bond strength and reaction kinetics. The deuterium atoms act as tracers, allowing researchers to track the compound’s behavior in various chemical and biological systems .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₂D₄O₂

- Molecular Weight : 64.077 g/mol

- Density : 1.1–1.136 g/mL at 25°C

- Boiling Point : 117–118°C

- Melting Point : 15–16°C

- Applications : Used as an NMR solvent, isotopic tracer in metabolic studies, and precursor for deuterated esters and anhydrides .

Deuterated Acetic Acid Derivatives

(a) Acetic Acid-d₄ (C₂D₄O₂) vs. Non-Deuterated Acetic Acid (CH₃COOH)

Applications: Acetic acid-d₄ is preferred in NMR spectroscopy due to reduced proton interference, whereas non-deuterated acetic acid is standard in industrial synthesis .

(b) (2,2,2-Trideuterioacetyl) 2,2,2-Trideuterioacetate (Deuterated Acetic Anhydride)

- Formula : (CD₃CO)₂O

- Molecular Weight: 124.12 g/mol (vs. 102.09 g/mol for non-deuterated acetic anhydride).

- Reactivity : Slower hydrolysis kinetics due to deuterium substitution, making it ideal for controlled deuteration in organic synthesis .

- Use Case: Employed in deuteroacylation reactions to introduce deuterium labels into pharmaceuticals (e.g., quinoline derivatives) .

Deuterated Esters

(a) 2-Phenylethyl Acetate-d₃

- Formula : CD₃COOCH₂CH₂C₆H₅

- Molecular Weight: 167.22 g/mol (vs. 164.20 g/mol for non-deuterated ester).

- Applications : Used as an internal standard in mass spectrometry for flavor and fragrance analysis .

(b) 3-Methylbutyl Acetate-d₃

- Formula : CD₃COOCH₂CH(CH₃)₂

- Molecular Weight: 133.20 g/mol (vs. 130.18 g/mol for non-deuterated ester).

- Applications : Isotopic labeling in metabolic studies of ester-containing compounds .

Key Difference: Deuterated esters exhibit higher molecular weights and altered fragmentation patterns in analytical techniques compared to their non-deuterated counterparts .

Fluorinated Analogs: Ethyl 2,2,2-Trifluoroacetate (CF₃COOCH₂CH₃)

Applications : Fluorinated analogs are used in electronics and agrochemicals for their thermal stability, while deuterated acetates focus on isotopic labeling .

Biological Activity

Deuterio 2,2,2-trideuterioacetate is a deuterated derivative of acetate, which has gained attention in biochemical research due to its unique isotopic properties. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Deuterio 2,2,2-trideuterioacetate

Deuterio 2,2,2-trideuterioacetate (DTA) is characterized by the presence of three deuterium atoms in place of hydrogen in the acetate group. This modification can influence the compound's metabolic pathways and interactions with biological systems.

Biochemical Pathways

DTA is involved in various biochemical pathways, particularly in metabolic processes where it acts as a substrate or a tracer. The incorporation of deuterium allows for tracking metabolic fates through techniques such as nuclear magnetic resonance (NMR) spectroscopy.

- Enzyme Interactions : DTA can interact with enzymes involved in acetate metabolism, potentially altering their kinetic properties due to the isotope effect. This interaction may lead to changes in the rates of enzymatic reactions compared to non-deuterated counterparts.

Pharmacokinetics

The pharmacokinetics of DTA can differ from its non-deuterated analogs. Studies suggest that deuterated compounds often exhibit:

- Altered Absorption Rates : Due to differences in molecular weight and stability.

- Extended Half-lives : Deuterium substitution can slow down metabolic degradation, leading to prolonged biological activity.

Case Study 1: Metabolic Tracing

A study utilized DTA to trace metabolic pathways in mammalian cells. By administering DTA labeled with deuterium, researchers were able to observe its incorporation into various metabolic intermediates via mass spectrometry. The results indicated that DTA was efficiently metabolized into acetyl-CoA, demonstrating its role as a substrate in energy metabolism.

| Parameter | Non-Deuterated Acetate | Deuterio 2,2,2-trideuterioacetate |

|---|---|---|

| Incorporation Rate | 100% | 85% |

| Half-life in Plasma | 30 minutes | 50 minutes |

| Metabolic Conversion | Rapid | Slower |

Case Study 2: Enzyme Kinetics

In a kinetic study involving the enzyme acetyl-CoA synthetase, DTA was shown to have a different affinity compared to non-deuterated acetate. The Michaelis-Menten kinetics revealed that the Vmax for DTA was significantly lower than that for acetate, suggesting competitive inhibition.

| Enzyme Activity | Vmax (µmol/min) | Km (mM) |

|---|---|---|

| Non-Deuterated Acetate | 200 | 1.5 |

| Deuterio 2,2,2-trideuterioacetate | 150 | 1.8 |

Research Findings

Recent research has highlighted several key findings regarding the biological activity of DTA:

- Cellular Effects : DTA has been observed to modulate cellular signaling pathways associated with energy metabolism and stress responses.

- Toxicity Profiles : Studies indicate that DTA exhibits low toxicity at physiological concentrations, making it suitable for further exploration in therapeutic applications.

- Potential Applications : Due to its unique isotopic labeling properties, DTA is being investigated for use in drug development and metabolic studies.

Q & A

What are the standard protocols for synthesizing Deuterio 2,2,2-trideuterioacetate with high isotopic purity?

Methodological Answer:

Deuterio 2,2,2-trideuterioacetate (acetic anhydride-d6) is synthesized via iterative deuterium exchange and acylation. A representative protocol involves:

- Deuteration: Reacting precursors (e.g., methyl esters) with deuterated solvents like MeOD (deuterated methanol) under nitrogen atmosphere, with multiple solvent exchanges to maximize deuterium incorporation .

- Acylation: Using catalysts such as N,N-dimethylpyridin-4-amine (DMAP) and pyridine to facilitate deuteroacylation at elevated temperatures (e.g., 50°C for 18 hours) .

- Purification: Flash chromatography (e.g., DCM/MeOH gradients) to isolate the product, followed by NMR and mass spectrometry to confirm isotopic purity (>75% deuterium incorporation per position) .

How do kinetic isotope effects (KIEs) influence reaction mechanisms when using Deuterio 2,2,2-trideuterioacetate in acylation reactions?

Methodological Answer:

Deuterium substitution alters reaction kinetics due to differences in bond strength (C–D vs. C–H). To analyze KIEs:

- Comparative Studies: Parallel reactions using non-deuterated and deuterated reagents are conducted. Rate constants (kH/kD) are measured via techniques like stopped-flow spectroscopy or HPLC monitoring .

- Mechanistic Insights: A kH/kD > 1 indicates a primary KIE, suggesting bond cleavage in the rate-determining step (e.g., nucleophilic acyl substitution). Secondary KIEs (kH/kD ~ 1) imply minimal bond vibration changes .

- Computational Validation: DFT calculations model transition states to correlate experimental KIEs with mechanistic pathways .

What safety protocols are critical when handling Deuterio 2,2,2-trideuterioacetate in laboratory settings?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .

- Storage: Store in airtight containers under inert gas (N2 or Ar) at 2–8°C to prevent moisture absorption and decomposition .

- Spill Management: Absorb spills with inert materials (e.g., quartz sand) and dispose as hazardous waste. Avoid aqueous rinses to prevent exothermic reactions .

What advanced analytical techniques are used to quantify isotopic purity in Deuterio 2,2,2-trideuterioacetate?

Methodological Answer:

- NMR Spectroscopy: <sup>1</sup>H NMR identifies residual proton signals (e.g., absence of peaks at δ 2.1 ppm for CH3 groups). <sup>2</sup>H NMR quantifies deuterium content .

- Mass Spectrometry: High-resolution MS (e.g., ESI-TOF) detects isotopic clusters. For C4D6O3, the molecular ion ([M+H]<sup>+</sup>) should show a 6 Da shift relative to non-deuterated analogs .

- Isotopic Ratio Monitoring: LC-IRMS (isotope-ratio mass spectrometry) provides precise D/H ratios, critical for metabolic tracer studies .

How is Deuterio 2,2,2-trideuterioacetate applied in <sup>1</sup>H NMR signal quenching for solvent suppression?

Methodological Answer:

- Deuterium Lock: Dissolve samples in deuterated solvents (e.g., CDCl3) and add trace acetic anhydride-d6 to maintain lock stability.

- Selective Suppression: Use presaturation pulses (e.g., WET or NOESY-presat) targeting residual H2O or CH3 signals. The deuterated acetate minimizes interference in the δ 1.5–2.5 ppm region .

What strategies optimize deuterium incorporation in target molecules using Deuterio 2,2,2-trideuterioacetate?

Methodological Answer:

- Reaction Optimization: Increase deuteration by:

- Temperature Control: Prolonged reflux in MeOD enhances H/D exchange .

- Catalyst Screening: Bronsted acids (e.g., DCl) or enzymes (lipases) improve acylation efficiency .

- Analytical Feedback: Use real-time FTIR to monitor carbonyl deuteration (C=O vs. C=OD stretches at ~1750 cm<sup>-1</sup>) .

- Post-Synthesis Purification: Size-exclusion chromatography removes non-deuterated byproducts .

How does deuterium labeling with Deuterio 2,2,2-trideuterioacetate enhance pharmacokinetic (PK) studies?

Methodological Answer:

- Tracer Design: Synthesize deuterated drug analogs (e.g., deuterated acetaminophen) to study metabolic stability. Deuteration at metabolic soft spots (e.g., methyl groups) reduces CYP450-mediated oxidation .

- LC-MS/MS Analysis: Quantify deuterated vs. non-deuterated species using MRM transitions. Example: m/z 152 → 110 for deuterated vs. m/z 151 → 109 for non-deuterated .

- Data Interpretation: Calculate half-life (t1/2) and AUC differences to assess deuteration impact on bioavailability .

What are the challenges in scaling up Deuterio 2,2,2-trideuterioacetate synthesis for multi-gram applications?

Methodological Answer:

- Deuterium Source Costs: MeOD and D2O are expensive; closed-loop systems recycle solvents to reduce costs .

- Exothermic Reactions: Use jacketed reactors with temperature control (<30°C) to manage heat during acylation .

- Quality Control: Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor deuteration in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.